The compound (10R,13S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex steroid derivative with significant biological implications. It is classified under the category of steroid hormones and is structurally related to dehydroepiandrosterone. This compound plays a crucial role in various physiological processes and is studied for its potential therapeutic applications.
This compound can be synthesized from natural steroid precursors or derived through chemical modifications of existing steroid frameworks. The exploration of its synthesis and biological activity is essential for understanding its role in medicinal chemistry.
The synthesis of (10R,13S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one typically involves multi-step organic synthesis techniques. Common methods include:
Advanced techniques such as chromatography and spectrometry are employed to purify and characterize the final product. The use of NMR (Nuclear Magnetic Resonance) spectroscopy is particularly important in determining the stereochemistry of the compound.
The molecular structure of this compound features a complex arrangement characteristic of steroids:
The structural representation can be expressed through various notations:
CC(C)C1CCC2C(C1CCC2=O)CC=C3C2(CCC(C3)O)CThis compound undergoes several chemical reactions that are pivotal for its biological activity:
Common reagents used include:
The mechanism by which (10R,13S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one exerts its effects typically involves:
Research indicates that similar compounds exhibit significant activity in various biological systems including endocrine modulation and metabolic regulation.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2